Methyl 2-amino-2-(tetrahydro-2h-pyran-3-yl)acetate
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Overview
Description
Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate is an organic compound with the molecular formula C8H15NO3 It is a derivative of pyran, a six-membered oxygen-containing heterocycle, and features an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate typically involves the condensation of tetrahydro-2H-pyran-3-carboxaldehyde with methyl glycinate in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, and may require an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are employed for acylation reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate: A stereoisomer with similar chemical properties but different spatial arrangement.
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride: A hydrochloride salt form with enhanced solubility in water.
Uniqueness
Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate is an organic compound recognized for its unique structural features, including a tetrahydro-2H-pyran moiety and a methylamino group. Its molecular formula is C₈H₁₅N₁O₃, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its stability and solubility, making it an interesting candidate for various chemical and biological studies. The methylamino group may enhance its interaction with biological targets, potentially improving its pharmacological profile.
Research indicates that this compound exhibits significant biological activity. Preliminary studies suggest it may act as an antagonist for specific receptors involved in inflammatory responses, and it could serve as a substrate for certain cytochrome P450 enzymes. Additionally, its potential as a platelet aggregation inhibitor positions it as a candidate for cardiovascular-related therapies.
Pharmacological Profiles
- Anti-inflammatory Activity : this compound shows promise in modulating physiological responses linked to inflammation.
- Cardiovascular Effects : Its ability to inhibit platelet aggregation suggests potential applications in preventing thrombotic events.
- Metabolic Interactions : Studies on its metabolism via cytochrome P450 enzymes provide insights into its pharmacokinetics and possible drug-drug interactions .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds related to this compound, highlighting their structural differences and potential biological activities:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate | Structure | Different tetrahydropyran position; potential variations in biological activity. |
1-Amino-1-cyclopropane carboxylic acid | - | Cyclopropane ring; distinct reactivity compared to tetrahydropyrans. |
4-Amino-3-hydroxybutanoic acid | - | Hydroxy group alters solubility and binding characteristics significantly. |
Case Studies
Recent studies have evaluated the compound's interaction with various biological targets:
- Inflammatory Response Modulation : In vitro assays demonstrated that the compound could inhibit the activation of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
- Antiplatelet Activity : Experimental models showed that this compound effectively reduced platelet aggregation induced by various agonists, suggesting a mechanism that could be leveraged for cardiovascular therapies .
In Silico Studies
In silico molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in inflammatory pathways. These studies suggest favorable interactions with receptors such as TNF-alpha and COX-2, further supporting its potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-amino-2-(oxan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6-7H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVPQPQSGKUTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCOC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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